molecular formula C22H19ClN2O6 B2717624 N-(benzo[d][1,3]dioxol-5-yl)-2-(5-((3-chlorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 946254-63-3

N-(benzo[d][1,3]dioxol-5-yl)-2-(5-((3-chlorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No. B2717624
CAS RN: 946254-63-3
M. Wt: 442.85
InChI Key: BTIQNWVIILTAMD-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(5-((3-chlorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H19ClN2O6 and its molecular weight is 442.85. The purity is usually 95%.
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Scientific Research Applications

New Salt Formation and Pharmaceutical Compositions

One study explores the invention of a new salt form of a related compound, highlighting its potential use in pharmaceutical compositions and therapeutics. This research suggests that salt forms can influence the solubility, stability, and bioavailability of pharmaceutical compounds, making them critical for drug development processes (ジュリアン・ジョヴァンニーニ, ボー−イェラン・ヨセフソン, 2005).

Intermediate Products for Pharmaceutical Effectiveness

Another study focuses on the advantageous role of certain intermediates, such as 4-Benzyloxy-3-pyrrolin-2-on-1-yl acetamide, for producing pharmaceutically effective compounds. This research indicates how specific intermediates are crucial for the synthesis of active pharmaceutical ingredients, showcasing the compound's relevance in medicinal chemistry (Kevin T. Fort, 2002).

Spectroscopic and Quantum Mechanical Studies

Further investigations into bioactive benzothiazolinone acetamide analogs have been conducted to understand their vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). This study highlights the compound's utility in renewable energy technologies, particularly in improving the efficiency of photovoltaic cells, and also explores its non-linear optical (NLO) activity for potential applications in photonic devices (Y. Mary, Gozde Yalcin, et al., 2020).

Structural Investigations for Drug Development

Research on structure-activity relationships (SAR) within phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors demonstrates the compound's significance in drug development, particularly for cancer treatment. By investigating various heterocycles to improve metabolic stability, this study provides insights into designing more effective and stable drug candidates (Markian M Stec, K. Andrews, et al., 2011).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[5-[(3-chlorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O6/c23-15-3-1-2-14(6-15)12-29-21-9-25(17(11-26)8-18(21)27)10-22(28)24-16-4-5-19-20(7-16)31-13-30-19/h1-9,26H,10-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIQNWVIILTAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C(=O)C=C3CO)OCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-(5-((3-chlorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.